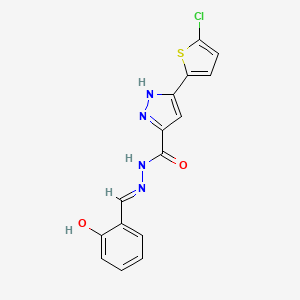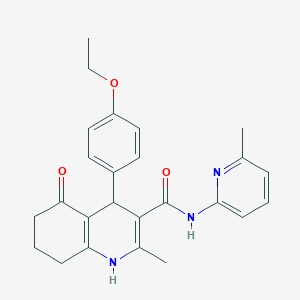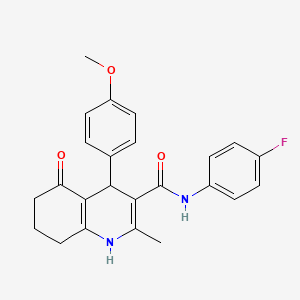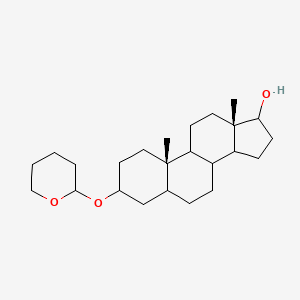![molecular formula C22H19F3O6 B11648061 propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648061.png)
propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-プロパノール {[3-(3-メチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテートは、クロメン、フェノキシ、アセテート基の要素を組み合わせた独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-プロパノール {[3-(3-メチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテートの合成は、通常、クロメンコアの形成、トリフルオロメチル基の導入、フェノキシ基とアセテート基の付加を含む複数のステップを伴います。これらの反応で使用される一般的な試薬には、トリフルオロメチル化剤、フェノール、無水酢酸などがあります。反応条件は、パラジウムまたは銅などの触媒の使用を必要とする場合があり、目的の生成物を得るために還流下での加熱またはマイクロ波照射を含む場合があります。
工業生産方法
工業的な設定では、この化合物の製造は、大規模なバッチプロセスまたは連続フロープロセスを含む場合があります。クロマトグラフィーや結晶化などの自動反応器と高度な精製技術の使用により、最終生成物の高い収率と純度が保証されます。一部の試薬や反応条件に関連する潜在的な危険性があるため、安全対策も重要です。
化学反応の分析
反応の種類
2-プロパノール {[3-(3-メチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換できます。
置換: 求核置換反応は、アセテート基またはフェノキシ基で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用して置換を行うことができます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生じることがありますが、還元はアルコールを生成できます。置換反応は、さまざまな置換誘導体の形成につながる可能性があります。
科学研究への応用
2-プロパノール {[3-(3-メチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテートは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生物学的分子と相互作用できるため、酵素阻害や受容体結合の研究に役立ちます。
医学: その潜在的な治療効果に関する研究には、抗炎症作用、抗がん作用、抗菌作用に関する調査が含まれます。
工業: この化合物は、その安定性と反応性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
作用機序
2-プロパノール {[3-(3-メチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテートが効果を発揮するメカニズムには、特定の分子標的との相互作用が関与しています。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があります。この化合物の構造により、活性部位または結合ポケットに適合し、標的分子の活性を調節できます。その作用機序に関与する経路には、シグナル伝達、遺伝子発現、および代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
- 2-プロパノール {[3-(4-メチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテート
- 2-プロパノール {[3-(3-エチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテート
- 2-プロパノール {[3-(3-メチルフェノキシ)-4-オキソ-2-(ジフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテート
独自性
2-プロパノール {[3-(3-メチルフェノキシ)-4-オキソ-2-(トリフルオロメチル)-4H-クロメン-7-イル]オキシ}アセテートは、独特の化学的および物理的特性を与えるトリフルオロメチル基の存在により、ユニークです。この基は、化合物の安定性、親油性、および生物学的標的との相互作用能力を高めます。類似の化合物と比較して、異なる反応性と生物学的活性を示す可能性があり、研究や産業応用において貴重なツールになります。
類似化合物との比較
Similar Compounds
Travoprost: A prostaglandin F receptor agonist containing a trifluoromethyl group, used in the treatment of glaucoma.
Other Trifluoromethyl-Containing Compounds: Various FDA-approved drugs containing trifluoromethyl groups have been developed for different therapeutic applications.
Uniqueness
PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of structural features, including the chromen ring, methoxyphenyl group, and trifluoromethyl group
特性
分子式 |
C22H19F3O6 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC名 |
propan-2-yl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H19F3O6/c1-12(2)29-18(26)11-28-14-7-8-16-17(10-14)31-21(22(23,24)25)20(19(16)27)30-15-6-4-5-13(3)9-15/h4-10,12H,11H2,1-3H3 |
InChIキー |
SNCIXPKOQZZONU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647984.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-1H-indol-3-ylmethylidene]propanehydrazide](/img/structure/B11647987.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647994.png)

![N'-[(E)-1-(5-bromo-2-thienyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B11648002.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![ethyl 4-(5-{(1E)-2-cyano-3-[(2-methyl-5-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11648014.png)
![7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648017.png)



![3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11648039.png)
![(4E)-4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11648043.png)
![2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11648046.png)
